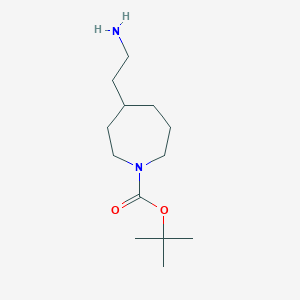

tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(2-aminoethyl)azepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-9-4-5-11(6-8-14)7-10-15/h11H,4-10,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWAXOBIGFPKSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(CC1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1205748-73-7 | |

| Record name | tert-butyl 4-(2-aminoethyl)azepane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate chemical properties

An In-depth Technical Guide to tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate

Abstract

This technical guide provides a comprehensive examination of this compound, a pivotal intermediate for drug discovery and medicinal chemistry. We will dissect its core chemical properties, present a robust and validated synthetic protocol, and explore its strategic application as a versatile scaffold. This document is tailored for researchers, medicinal chemists, and drug development professionals who require a deep, practical understanding of this compound to accelerate their research and development pipelines. The methodologies and claims herein are substantiated by authoritative sources to ensure scientific rigor and reproducibility.

Introduction: The Strategic Value of the Azepane Scaffold

In the landscape of modern drug discovery, the azepane moiety is considered a "privileged scaffold."[1][2] Its seven-membered, saturated heterocyclic structure is not merely a passive linker but an active contributor to a molecule's pharmacodynamic and pharmacokinetic profile. The inherent three-dimensionality of the azepane ring allows for the precise spatial projection of substituents, enabling optimized interactions with complex biological targets.[1]

The subject of this guide, this compound, is a particularly valuable derivative. It features two key functionalities with orthogonal reactivity: a primary amino group on the ethyl side chain, which is a prime handle for derivatization, and a tert-butyloxycarbonyl (Boc)-protected nitrogen within the azepane ring. This dual functionality allows for sequential, controlled chemical modifications, making it an indispensable building block for constructing complex molecular architectures aimed at a wide array of therapeutic targets.[3][4]

Core Physicochemical & Safety Profile

A foundational understanding of a compound's properties is critical for its effective integration into a synthetic workflow and for ensuring laboratory safety.

Physicochemical Data

| Property | Value |

| Molecular Formula | C₁₃H₂₆N₂O₂ |

| Molecular Weight | 242.36 g/mol |

| CAS Number | 2166178-58-9 (for (R)-enantiomer)[5] |

| Appearance | Colorless to light yellow oil/liquid |

| Solubility | Soluble in common organic solvents (Methanol, Dichloromethane, Ethyl Acetate). Limited solubility in water. |

| Boiling Point | ~357 °C at 760 mmHg (Predicted) |

| Density | ~1.0 g/cm³ (Predicted) |

Note: Predicted values are derived from computational models and should be regarded as estimates.

Safety & Handling

Based on data for structurally related aminoazepanes, this compound should be handled with care.[6][7][8]

-

Hazard Classification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6][9]

-

Precautionary Measures:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10]

Synthesis and Purification: A Validated Protocol

The reliable synthesis of this key intermediate is paramount. The following protocol describes a common and scalable route involving the reduction of a nitrile precursor. This method is chosen for its high efficiency and the relative availability of starting materials.

Synthetic Workflow Diagram

The synthesis is a two-step process starting from a commercially available azepane derivative. This workflow is designed for clarity and reproducibility.

Caption: A two-stage synthetic pathway to the target compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from tert-butyl 4-(cyanomethyl)azepane-1-carboxylate.

Materials:

-

tert-Butyl 4-(cyanomethyl)azepane-1-carboxylate (starting material)

-

Lithium aluminum hydride (LiAlH₄) or Raney Nickel

-

Anhydrous tetrahydrofuran (THF) or Ethanol (for catalytic hydrogenation)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Silica gel (for column chromatography)

-

Eluent: Dichloromethane/Methanol/Ammonium Hydroxide gradient

Procedure (LiAlH₄ Reduction):

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF. Cool the flask to 0 °C using an ice bath.

-

Addition of Starting Material: Dissolve tert-butyl 4-(cyanomethyl)azepane-1-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel. The slow addition is crucial to control the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Quenching (Fieser workup): Cautiously cool the reaction back to 0 °C. Quench the excess LiAlH₄ by the sequential, dropwise addition of X mL of water, followed by X mL of 15% aqueous NaOH, and finally 3X mL of water (where X = grams of LiAlH₄ used). This procedure is critical for safety and results in a granular, easily filterable solid.

-

Workup: Stir the resulting slurry for 30 minutes until it becomes a white precipitate. Add anhydrous Na₂SO₄, stir for another 15 minutes, and then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and DCM.

-

Isolation: Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.

Purification:

-

Purify the crude oil via silica gel column chromatography.

-

Use a gradient eluent system, typically starting with 100% DCM and gradually increasing the polarity with methanol and a small amount of ammonium hydroxide (e.g., 95:4.5:0.5 DCM/MeOH/NH₄OH) to elute the product and prevent streaking on the silica.

-

Combine the pure fractions (identified by TLC) and concentrate under vacuum to afford the final product as a clear oil.

Self-Validation System: The identity and purity of the final compound must be rigorously confirmed using a suite of analytical techniques:

-

¹H and ¹³C NMR: To confirm the structural integrity and absence of impurities.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

FTIR: To confirm the presence of the primary amine (N-H stretches) and the disappearance of the nitrile (C≡N) peak.

Strategic Applications in Medicinal Chemistry

The utility of this building block lies in the orthogonal reactivity of its two nitrogen centers.

Elaboration of the Primary Amine

The primary amine is a nucleophilic handle for a vast array of chemical transformations, allowing for systematic Structure-Activity Relationship (SAR) exploration.

Caption: Key derivatization pathways via the primary amine.

Deprotection and Ring Functionalization

The Boc group is stable to the basic and nucleophilic conditions used to derivatize the side-chain amine. It can be selectively removed under acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane) to reveal the secondary amine of the azepane ring. This nitrogen can then be functionalized, enabling the synthesis of highly complex structures and further SAR studies.

Conclusion

This compound is more than an intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, coupled with a robust synthetic route and orthogonally reactive functional groups, provide a reliable platform for the efficient construction of novel molecular entities. The detailed protocols and conceptual frameworks presented in this guide are designed to empower drug discovery professionals to fully leverage the potential of this versatile azepane scaffold, paving the way for the development of next-generation therapeutics.

References

-

tert-Butyl 4-aminoazepane-1-carboxylate | C11H22N2O2 | CID 18946151 - PubChem. Available at: [Link]

-

The Role of Tert-Butyl 4-Aminoazepane-1-Carboxylate in Modern Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate | C11H23N3O2 - PubChem. Available at: [Link]

-

(2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses. Available at: [Link]

-

Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate - ResearchGate. Available at: [Link]

-

Tert-butyl 4-aminoazepane-1-carboxylate (C11H22N2O2) - PubChemLite. Available at: [Link]

-

Tert-butyl 4-(methylamino)azepane-1-carboxylate (C12H24N2O2) - PubChemLite. Available at: [Link]

-

3-Amino-azepane-1-carboxylic acid tert-butyl ester - Chem-Impex. Available at: [Link]

-

(S)-tert-Butyl 4-Aminoazepane-1-carboxylate - Pharmaffiliates. Available at: [Link]

-

Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - ResearchGate. Available at: [Link]

-

Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed. Available at: [Link]

-

Tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate | C12H23NO3 - PubChem. Available at: [Link]

- A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2166178-58-9 (R)-tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate AKSci 7036FA [aksci.com]

- 6. tert-Butyl 4-aminoazepane-1-carboxylate | C11H22N2O2 | CID 18946151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. enamine.enamine.net [enamine.enamine.net]

- 9. tert-butyl 5-methyl-1,4-diazepane-1-carboxylate | 194032-42-3 [sigmaaldrich.com]

- 10. kishida.co.jp [kishida.co.jp]

An In-depth Technical Guide to the Synthesis of tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate

Introduction

The azepane scaffold is a privileged seven-membered nitrogen-containing heterocycle that forms the core of numerous biologically active molecules and approved pharmaceuticals.[1][2] Its conformational flexibility allows it to explore a larger chemical space compared to its smaller five- and six-membered counterparts, the pyrrolidines and piperidines. This unique characteristic makes azepane derivatives highly sought-after building blocks in modern drug discovery. This guide provides an in-depth technical overview of plausible and efficient synthetic routes to a key functionalized azepane intermediate: tert-butyl 4-(2-aminoethyl)azepane-1-carboxylate. This compound, featuring a protected primary amine on a two-carbon side chain, is a valuable synthon for the elaboration of more complex molecules, including potential therapeutic agents.

The synthesis of functionalized azepanes can be challenging due to the entropic penalty associated with the formation of a seven-membered ring.[1] However, several robust strategies have been developed, including ring-expansion reactions and intramolecular cyclizations. This guide will focus on two primary retrosynthetic approaches starting from the commercially available or readily synthesized N-Boc-azepan-4-one.

Retrosynthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests that the key disconnection is the bond between the azepane ring and the aminoethyl side chain. This leads to two main synthetic strategies starting from N-Boc-azepan-4-one: a Henry reaction-based approach for a stepwise carbon-carbon and carbon-nitrogen bond formation, and a Wittig reaction-based approach for the initial carbon-carbon bond formation followed by functional group manipulations.

Caption: Retrosynthetic analysis of the target molecule.

Route 1: Synthesis via Henry Reaction and Nitroalkene Reduction

This route leverages the classic Henry (nitroaldol) reaction to introduce a nitromethyl group at the 4-position of the azepane ring.[3][4] Subsequent dehydration and reduction provide the desired aminoethyl side chain. This approach is attractive due to the reliability of the Henry reaction and the various methods available for nitro group reduction.[5][6][7][8]

Step 1: Henry Reaction of N-Boc-azepan-4-one with Nitromethane

The first step involves the base-catalyzed condensation of N-Boc-azepan-4-one with nitromethane. The choice of base is critical to favor the initial adduct formation and prevent side reactions. A mild base such as an amine base (e.g., triethylamine) or an alkoxide can be employed.

-

Causality of Experimental Choices: The use of a mild base is crucial to deprotonate nitromethane, forming the nucleophilic nitronate anion, without promoting self-condensation of the ketone or other side reactions. The reaction is typically run at or below room temperature to control the exothermicity and improve selectivity.

Step 2: Dehydration of the β-Nitro Alcohol

The resulting β-nitro alcohol is often not isolated and is directly dehydrated to the corresponding nitroalkene. This can be achieved by heating the reaction mixture or by adding a dehydrating agent such as acetic anhydride or methanesulfonyl chloride in the presence of a base.

-

Expertise & Experience: Direct dehydration under the reaction conditions of the Henry reaction can often be achieved by using a suitable solvent and temperature. For instance, refluxing in a solvent that allows for azeotropic removal of water can drive the equilibrium towards the dehydrated product.

Step 3: Reduction of the Nitroalkene

The final step is the reduction of the α,β-unsaturated nitro compound to the saturated primary amine. This transformation can be accomplished using a variety of reducing agents. Catalytic hydrogenation over palladium on carbon (Pd/C) is a common and effective method.[6] Alternatively, for substrates with functional groups that are sensitive to hydrogenolysis, other reducing agents like lithium aluminum hydride (LiAlH4) or iron in acidic media can be used.[5][6][7]

-

Trustworthiness: Catalytic hydrogenation is a clean and high-yielding method. The reaction progress can be monitored by the uptake of hydrogen gas. It is important to ensure the catalyst is active and the system is free of poisons.

Caption: Workflow for Route 1 via Henry Reaction.

Experimental Protocol: Route 1

Synthesis of tert-Butyl 4-(2-nitrovinyl)azepane-1-carboxylate

-

To a solution of N-Boc-azepan-4-one (1.0 eq) in nitromethane (5.0 eq), add a catalytic amount of a suitable base (e.g., ammonium acetate, 0.2 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and remove the excess nitromethane under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired nitroalkene.

Synthesis of this compound

-

Dissolve the tert-butyl 4-(2-nitrovinyl)azepane-1-carboxylate (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of 10% palladium on carbon (10% w/w).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

If necessary, purify the product by flash column chromatography or crystallization.

Route 2: Synthesis via Wittig-Horner-Emmons Reaction and Nitrile Reduction

This alternative route utilizes a Wittig-Horner-Emmons reaction to introduce a two-carbon chain with a nitrile functionality. The nitrile group can then be reduced to the primary amine. This strategy offers good control over the formation of the carbon-carbon double bond and provides a stable intermediate.

Step 1: Wittig-Horner-Emmons Reaction

N-Boc-azepan-4-one is reacted with a phosphonate ylide, such as diethyl (cyanomethyl)phosphonate, in the presence of a strong base (e.g., sodium hydride or potassium tert-butoxide). This reaction typically affords the α,β-unsaturated nitrile with high E-selectivity.

-

Expertise & Experience: The choice of base and reaction conditions can influence the stereochemical outcome of the Wittig-Horner-Emmons reaction. Using a strong, non-nucleophilic base is essential for the efficient deprotonation of the phosphonate ester. Anhydrous conditions are critical for the success of this step.

Step 2: Reduction of the Unsaturated Nitrile

The resulting α,β-unsaturated nitrile can be reduced to the saturated primary amine in a single step using a powerful reducing agent like lithium aluminum hydride (LiAlH4). Alternatively, a two-step procedure can be employed where the double bond is first reduced by catalytic hydrogenation, followed by the reduction of the nitrile group.

-

Trustworthiness: A one-pot reduction of both the double bond and the nitrile can be achieved using catalytic hydrogenation under more forcing conditions (e.g., higher pressure and temperature) with a catalyst such as Raney nickel or a rhodium catalyst. This simplifies the workflow and can improve the overall efficiency.

Caption: Workflow for Route 2 via Wittig-Horner-Emmons Reaction.

Experimental Protocol: Route 2

Synthesis of tert-Butyl 4-(cyanomethylidene)azepane-1-carboxylate

-

To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of diethyl (cyanomethyl)phosphonate (1.1 eq) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then add a solution of N-Boc-azepan-4-one (1.0 eq) in anhydrous THF.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

Synthesis of this compound

-

To a solution of tert-butyl 4-(cyanomethylidene)azepane-1-carboxylate (1.0 eq) in anhydrous THF, add lithium aluminum hydride (2.0-3.0 eq) portion-wise at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC or LC-MS.

-

Cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

-

Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite.

-

Wash the filter cake with THF or ethyl acetate.

-

Concentrate the combined filtrates under reduced pressure to obtain the crude product.

-

Purify by flash column chromatography if necessary.

Data Summary and Comparison

| Parameter | Route 1: Henry Reaction | Route 2: Wittig-Horner-Emmons |

| Starting Material | N-Boc-azepan-4-one | N-Boc-azepan-4-one |

| Key Intermediates | β-Nitro alcohol, Nitroalkene | α,β-Unsaturated nitrile |

| Number of Steps | 2-3 | 2 |

| Key Reagents | Nitromethane, Base, Reducing agent (e.g., H2/Pd-C) | Diethyl (cyanomethyl)phosphonate, Strong base, Reducing agent (e.g., LiAlH4) |

| Potential Challenges | Control of side reactions in the Henry reaction; potential for over-reduction. | Handling of pyrophoric reagents (NaH, LiAlH4); potential for difficult purification of the phosphonate byproduct. |

| Overall Yield | Moderate to Good | Moderate to Good |

Conclusion

Both synthetic routes presented in this guide offer viable and efficient pathways to this compound. The choice between the two routes will depend on the specific requirements of the researcher, including available equipment, scale of the synthesis, and tolerance for certain reagents. The Henry reaction route is classic and reliable, while the Wittig-Horner-Emmons approach provides a stable and readily purifiable intermediate. Both methods are amenable to scale-up and provide access to a valuable building block for the synthesis of novel azepane-containing compounds with potential applications in drug discovery and development.

References

-

CHEM-GUIDE. (n.d.). Reduction of nitroalkane. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Reduction of nitro compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

-

NASIB ZADA SSS. (2022, March 22). PREPARATION OF AMINES/ REDUCTION OF NITROALKANES' NITRILES AND AMIDES/ALKYLATION [Video]. YouTube. [Link]

- Obniska, J., et al. (2010). Synthesis and evaluation of deprotected N-boc piperazine derived mono-mannich bases. Acta Poloniae Pharmaceutica, 67(3), 241-246.

- Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

- Wünsch, B., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 351(11-12), e1800207.

-

The Royal Society of Chemistry. (2016). Supporting Information Title: Design and synthesis of selective, small molecule inhibitors of coactivator- associated arginine m. Retrieved from [Link]

-

Wikipedia. (2023, November 28). Henry reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]

-

Frontiers Media. (2024). Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. Retrieved from [Link]

- Google Patents. (2006). EP1645553A1 - Process for the preparation of cyclic ketones.

-

ResearchGate. (2025). (PDF) Synthesis of Cyclopentanone and Cyclohexanone Derivatives. Retrieved from [Link]

- Google Patents. (2002). WO2002000584A1 - Cyclic ketones, their preparation and their use in the synthesis of amino acids.

-

Frontiers Media. (2020). The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. Retrieved from [Link]

-

SCIRP. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Retrieved from [Link]

-

ResearchGate. (n.d.). Formation of Aldehydes and Ketones by Cyclization and Annulation Reactions: A Guide to Functional Group Preparations. Retrieved from [Link]

-

ResearchGate. (2025). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-hydroxyazepane-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-aminoazepane-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl 4-acetylazepane-1-carboxylate. Retrieved from [Link]

-

PubMed. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclohexanones. Retrieved from [Link]

Sources

- 1. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Henry reaction - Wikipedia [en.wikipedia.org]

- 4. Henry Reaction [organic-chemistry.org]

- 5. CHEM-GUIDE: Reduction of nitroalkane [chem-guide.blogspot.com]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]

A Technical Guide to the Spectroscopic Characterization of tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected spectroscopic data for tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. As a Senior Application Scientist, the following sections are designed to offer not just raw data, but a comprehensive interpretation grounded in fundamental principles of spectroscopy and extensive experience with N-Boc protected amines. While direct experimental spectra for this specific compound are not widely available in the public domain, this guide will provide a robust, predictive analysis based on the well-established spectroscopic behavior of its constituent functional groups and analogous structures.

Molecular Structure and Its Spectroscopic Implications

The structure of this compound combines a seven-membered azepane ring, a primary aminoethyl side chain, and a tert-butoxycarbonyl (Boc) protecting group. Each of these components will give rise to characteristic signals in various spectroscopic analyses. The Boc group is instrumental in synthetic chemistry for temporarily masking the reactivity of the azepane nitrogen, allowing for selective modification of the primary amine on the side chain. The subsequent deprotection is a critical step, and the spectroscopic signatures outlined here are vital for monitoring this transformation.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a deuterated solvent such as chloroform (CDCl₃) would exhibit several key signals.

Experimental Rationale: The choice of CDCl₃ as a solvent is standard for many organic compounds, offering good solubility and a single solvent peak that does not interfere with the signals of interest. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

Predicted ¹H NMR Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.3 - 3.5 | Multiplet | 4H | CH₂-N(Boc) | The methylene protons adjacent to the nitrogen of the azepane ring are deshielded by the electronegative nitrogen atom. |

| ~ 2.7 - 2.9 | Triplet | 2H | CH₂-NH₂ | These protons are adjacent to the primary amine, leading to a downfield shift. |

| ~ 1.5 - 1.8 | Multiplet | 9H | Azepane ring CH & CH₂ | The remaining methylene and methine protons of the azepane ring will appear as a complex multiplet in the aliphatic region. |

| ~ 1.45 | Singlet | 9H | C(CH₃)₃ | The nine equivalent protons of the tert-butyl group on the Boc protector will give a characteristic sharp singlet.[1] |

| ~ 1.3 - 1.4 | Multiplet | 2H | CH₂-CH₂-NH₂ | The methylene protons adjacent to the azepane ring on the ethyl side chain. |

| ~ 1.2 (broad) | Singlet | 2H | NH₂ | The protons of the primary amine often appear as a broad singlet and their chemical shift can be concentration-dependent and may exchange with D₂O. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for the Boc group, the azepane ring, and the aminoethyl side chain.

Experimental Rationale: A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Predicted ¹³C NMR Data:

| Chemical Shift (ppm) | Assignment | Rationale |

| ~ 155 | C=O (Boc) | The carbonyl carbon of the carbamate is significantly deshielded and appears at a characteristic downfield position.[1] |

| ~ 80 | C (CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group is also a key indicator of the Boc protecting group.[1] |

| ~ 40 - 50 | CH₂-N(Boc) | The carbons of the azepane ring attached to the nitrogen are in a downfield region due to the electronegativity of the nitrogen. |

| ~ 42 | CH₂-NH₂ | The carbon atom directly bonded to the primary amine. |

| ~ 30 - 40 | Azepane ring CH & CH₂ | The remaining carbons of the azepane ring. |

| ~ 35 | CH₂ -CH₂-NH₂ | The carbon on the ethyl side chain attached to the azepane ring. |

| ~ 28 | C(CH₃ )₃ (Boc) | The methyl carbons of the tert-butyl group give a sharp, intense signal.[1] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and confirming the presence of specific structural motifs.

Experimental Rationale: Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like amines, which typically results in the observation of the protonated molecular ion [M+H]⁺.

Predicted Mass Spectrometry Data:

The molecular weight of this compound (C₁₄H₂₈N₂O₂) is 256.39 g/mol .

| m/z | Ion | Rationale |

| 257.2 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak in an ESI mass spectrum. |

| 201.2 | [M - C₄H₈ + H]⁺ | Loss of isobutylene (56 Da) from the tert-butyl group is a characteristic fragmentation pathway for Boc-protected compounds. |

| 157.1 | [M - Boc + H]⁺ | Loss of the entire Boc group (100 Da) is another common fragmentation. |

| 57.1 | [C₄H₉]⁺ | The tert-butyl cation is a very stable fragment and often observed. |

Fragmentation Pathway Diagram:

Caption: Predicted ESI-MS fragmentation of the target compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Rationale: The sample can be analyzed as a thin film on a salt plate or using an Attenuated Total Reflectance (ATR) accessory, which simplifies sample handling.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300 - 3400 | Medium, broad | N-H stretch | Characteristic of the primary amine (-NH₂). |

| 2850 - 2960 | Strong | C-H stretch | Aliphatic C-H bonds in the azepane ring, ethyl side chain, and Boc group. |

| ~ 1690 | Strong, sharp | C=O stretch | The carbonyl group of the Boc carbamate is a very prominent and reliable absorption band.[2] |

| ~ 1520 | Medium | N-H bend | Bending vibration of the primary amine. |

| ~ 1160 | Strong | C-O stretch | Stretching of the C-O bond in the carbamate. |

Experimental Workflow for Spectroscopic Analysis:

Sources

The Azepane Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide on the Biological Activity of Substituted Azepane Derivatives

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Structural and Therapeutic Significance of the Azepane Ring

The seven-membered nitrogen-containing heterocycle, azepane, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1] Its inherent non-planar, flexible three-dimensional structure provides a distinct advantage over flat aromatic systems, allowing for greater exploration of chemical space and more precise interactions with complex biological targets.[2] This conformational diversity is often a deciding factor in the biological activity of its derivatives.[2] Found in a variety of natural products, such as the protein kinase inhibitor (-)-balanol, and FDA-approved drugs, the azepane core is a versatile starting point for the development of novel therapeutics.[2][3] This guide will provide an in-depth exploration of the diverse biological activities of substituted azepane derivatives, delve into their structure-activity relationships (SAR), and present key experimental protocols for their evaluation, offering a comprehensive resource for researchers and drug development professionals.

A Spectrum of Biological Activities: From Oncology to Neurotherapeutics

The functionalization of the azepane ring has led to the discovery of compounds with a wide array of pharmacological properties.[4] The ability to introduce various substituents allows for the fine-tuning of their physicochemical and pharmacokinetic profiles, making them attractive candidates for targeting a multitude of diseases.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Substituted azepanes have emerged as a promising class of anticancer agents, with research highlighting their activity against various cancer cell lines.[5] Their mechanisms of action are diverse, often involving the modulation of key signaling pathways implicated in cancer progression.

A notable example is the investigation of pyrrolo[1,2-a]azepine derivatives.[6] Certain compounds in this series have demonstrated potent cytotoxic effects against liver (HepG2), breast (MCF7), and colon (HCT116) cancer cell lines, with some derivatives showing greater potency than the standard chemotherapeutic agent, doxorubicin.[6] Molecular docking studies suggest that these compounds may exert their effects by inhibiting cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[6]

Furthermore, the azepane-2,4-dione scaffold has shown promise in the development of inhibitors for Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[7] In cancers with deficient DNA repair pathways, such as those with BRCA1/2 mutations, PARP inhibition leads to synthetic lethality and cancer cell death.[7] The dione functionality of these azepane derivatives can mimic the nicotinamide moiety of the NAD+ cofactor, allowing for effective binding to the catalytic domain of PARP-1.[7]

Another avenue of exploration is the development of dibenzo[b,f]azepine derivatives as selective topoisomerase II inhibitors and DNA intercalators, which are crucial mechanisms for halting cancer cell proliferation.[8]

Experimental Protocol: Evaluation of Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology: [1]

-

Cell Seeding: Plate cancer cells (e.g., HepG2, MCF7) in a 96-well plate at an optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the substituted azepane derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent like doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial and Antiviral Properties: Combating Infectious Diseases

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents.[3] Substituted azepanes have demonstrated significant potential in this area.[9] For instance, a series of semisynthetic triterpenoids featuring an A-ring azepano-fragment have shown potent antimicrobial activity against key ESKAPE pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[10] Some of these derivatives exhibited minimum inhibitory concentrations (MIC) that surpassed the efficacy of the antibiotic vancomycin.[10]

In the realm of antiviral research, certain azepano-triterpenoids have displayed high potency against DNA viruses such as human cytomegalovirus (HCMV).[10]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium and inoculated with the test microorganism. The MIC is determined by observing the lowest concentration at which no growth occurs.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test bacteria (e.g., MRSA) in a suitable broth.

-

Serial Dilution: Perform a two-fold serial dilution of the substituted azepane derivative in a 96-well microtiter plate containing the growth medium.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Observation: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

-

Confirmation (Optional): To confirm the MIC, a viability indicator dye such as resazurin can be added. A color change indicates viable bacteria.

Central Nervous System (CNS) Activity: Targeting Neurological and Psychiatric Disorders

The unique three-dimensional structure of the azepane scaffold makes it particularly well-suited for interacting with CNS targets.[11] Dibenz[b,f]azepine derivatives, for example, have been synthesized and screened for their potential as anticonvulsant and antidepressant agents.[12] Oxcarbazepine, a structural derivative of carbamazepine, is a commercially available antiepileptic drug that features a dibenz[b,f]azepine core.[13] Its mechanism of action involves the blockage of voltage-sensitive sodium channels, leading to the stabilization of hyperexcited neural membranes.[13]

Furthermore, novel bicyclic azepane derivatives have been identified as potent inhibitors of monoamine transporters, including the norepinephrine transporter (NET) and the dopamine transporter (DAT).[11] This activity suggests their potential for treating neuropsychiatric disorders.[11]

Other Notable Biological Activities

The therapeutic potential of substituted azepanes extends beyond the aforementioned areas. Various derivatives have been investigated for a range of other biological activities:

-

Antidiabetic: Tolazamide is an approved oral blood glucose-lowering drug for type 2 diabetes that contains an azepane substructure.[2]

-

Anti-Alzheimer's Disease: Azepane derivatives have been explored as inhibitors of β-secretase (BACE1), a key enzyme in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease.[1]

-

Histamine H3 Receptor Antagonists: Azelastine, another marketed drug containing an azepane ring, is a potent, second-generation histamine antagonist.[2]

-

Cardiovascular Effects: Certain benzazepine derivatives are used as cardiovascular agents.[14]

Structure-Activity Relationship (SAR) Studies: Guiding Rational Drug Design

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to medicinal chemistry. SAR studies on azepane derivatives have provided valuable insights for optimizing their therapeutic potential.

For instance, studies on certain azepane derivatives have shown that the nature and position of substituents on the azepane ring significantly influence their activity. Electron-donating groups (e.g., -OH, -OCH3) on a phenyl ring attached to the azepane core were found to favor inhibitory activity against H+/K+ ATPase, while electron-withdrawing groups (e.g., -F, -Cl, -Br, -NO2) favored anti-inflammatory activity.[3]

In the context of 1,4-oxazepane derivatives targeting the dopamine D4 receptor, substitution at the 2-position of the oxazepane ring with a small alkyl group, like a methyl group, enhances affinity.[15] However, increasing the bulk of this substituent to an ethyl group leads to a decrease in affinity.[15]

The flexible nature of the azepane ring means that introducing specific substituents can bias it towards a particular conformation, which can be crucial for effective drug design and binding to the target protein.[2]

Visualizing the Path to Discovery

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, provide a visual representation of key workflows and relationships.

Caption: A generalized workflow for the discovery and development of drugs based on the azepane scaffold.

Caption: Inhibition of the PI3K/Akt pathway by certain anticancer azepane derivatives.

Quantitative Data Summary

The following table summarizes the biological activity of representative substituted azepane derivatives against various targets.

| Compound Class | Target/Assay | Cell Line/Organism | Activity (IC50/MIC) | Reference |

| Pyrrolo[1,2-a]azepine | Cytotoxicity | HepG2 (Liver Cancer) | 1.6 - 4 nM | [6] |

| Pyrrolo[1,2-a]azepine | Cytotoxicity | MCF7 (Breast Cancer) | 10.7 nM | [6] |

| Azepano-triterpenoid | Antimicrobial | MRSA | ≤ 0.15 µM | [10] |

| Azepano-triterpenoid | Antiviral | HCMV | 0.11 - 0.15 µM | [10] |

| Azepane Sulfonamide | 11β-HSD1 Inhibition | Enzyme Assay | 3.0 nM | [16] |

| Bicyclic Azepane | NET Inhibition | Radioligand Assay | 60 nM | [11] |

| Bicyclic Azepane | DAT Inhibition | Radioligand Assay | 230 nM | [11] |

Conclusion and Future Perspectives

Substituted azepane derivatives represent a highly versatile and valuable class of compounds in drug discovery.[4] Their inherent structural features, coupled with the vast possibilities for chemical modification, have enabled the development of potent and selective agents against a wide range of diseases. The continued exploration of the azepane scaffold, guided by rational drug design principles and a deeper understanding of structure-activity relationships, holds immense promise for the discovery of next-generation therapeutics. As synthetic methodologies become more advanced, we can expect to see an even greater diversity of substituted azepanes, further expanding their therapeutic applications and solidifying their role as a cornerstone of medicinal chemistry.

References

-

Zha, G., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 533-563. [Link]

-

Gaur, R., & Singh, R. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed, [Link]

-

ResearchGate. (n.d.). Structure-Activity Relationships of Azepine-Based Drug Candidates. ResearchGate. [Link]

-

CER. (n.d.). Synthesis and antimicrobial activity of azepine and thiepine derivatives. CER. [Link]

-

Kaur, M., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

-

Polycyclic Aromatic Compounds. (n.d.). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Taylor & Francis Online. [Link]

-

Orsi, M., et al. (2022). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]

-

Semantic Scholar. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Semantic Scholar. [Link]

-

OUCI. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. OUCI. [Link]

-

ResearchGate. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

-

Bentham Science. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Bentham Science. [Link]

-

Kazakova, O. B., et al. (2021). Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents. PubMed, [Link]

-

Kumar, A., et al. (2016). Recent Advances in Anticancer Chemotherapeutics based upon Azepine Scaffold. PubMed, [Link]

-

Samphina Academy. (n.d.). The Chemistry Of Azepines And Their Derivatives. Samphina Academy. [Link]

-

American Journal of Bioscience and Clinical Integrity. (2024). Synthesis, Diagnosis And Evaluation Of The Antibacterial Activity Of New Oxazepane Derivatives. American Journal of Bioscience and Clinical Integrity. [Link]

-

ResearchGate. (2015). Synthesis and Biological Activities of Substituted Benzoxazepine: A Review. ResearchGate. [Link]

-

El-Naggar, M., et al. (2023). Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. PMC. [Link]

-

Ghorab, M. M., et al. (2014). Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives. PubMed, [Link]

-

Wikipedia. (n.d.). Azepane. Wikipedia. [Link]

-

Neelamkavil, S. F., et al. (2009). The Discovery of Azepane Sulfonamides as Potent 11beta-HSD1 Inhibitors. PubMed, [Link]

-

Haász, F., et al. (1996). Dibenz[b,f]azepines, Part 7. Synthesis of new, potentially CNS active dibenz[b,f]azepine derivatives. PubMed, [Link]

-

TSI Journals. (2021). A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. TSI Journals. [Link]

-

Drug Hunter. (n.d.). CNS-Active. Drug Hunter. [Link]

-

Dalal, K. S., & Bridgeman, M. B. (2017). Cardiovascular drugs. PubMed, [Link]

-

Wikipedia. (n.d.). Oxcarbazepine. Wikipedia. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in Anticancer Chemotherapeutics based upon Azepine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Secure Verification [cer.ihtm.bg.ac.rs]

- 10. Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Dibenz[b,f]azepines, Part 7. Synthesis of new, potentially CNS active dibenz[b,f]azepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Oxcarbazepine - Wikipedia [en.wikipedia.org]

- 14. Cardiovascular drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Azepane Scaffold in Medicinal Chemistry

Abstract

The azepane scaffold, a seven-membered saturated nitrogen heterocycle, has cemented its status as a privileged structure in modern medicinal chemistry. Its unique conformational flexibility and inherent three-dimensional character provide an exceptional framework for designing novel therapeutics that can effectively probe complex biological targets.[1][2][3] Unlike rigid aromatic systems, the non-planar azepane ring allows for the precise spatial arrangement of substituents, enabling enhanced binding affinity and selectivity.[4] This guide offers an in-depth exploration of the azepane core, from its fundamental synthetic strategies and diverse therapeutic applications to the nuanced structure-activity relationships that govern its biological activity. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

The Azepane Scaffold: A Foundation for Innovation

The value of the azepane ring lies in its distinct stereochemical and conformational properties. As a seven-membered ring, it can adopt a variety of low-energy conformations, such as the chair and boat forms. This flexibility can be strategically constrained through substitution, allowing medicinal chemists to lock the molecule into a bioactive conformation, thereby increasing potency and reducing off-target effects.[4] This structural feature is a key reason why azepane derivatives are found in numerous natural products, such as the protein kinase inhibitor (-)-balanol, and over 20 FDA-approved drugs targeting a wide spectrum of diseases.[1][4][5]

Core Synthetic Strategies: Building the Azepane Ring

Accessing the azepane scaffold requires a robust synthetic toolkit. While numerous methods exist, several strategies have become cornerstones of azepane chemistry due to their efficiency, scalability, and stereochemical control.

Synthesis via Piperidine Ring Expansion

A reliable method for constructing the azepane ring involves the one-carbon ring expansion of a readily available piperidine precursor. This strategy offers excellent control over regioselectivity and stereoselectivity.[6]

Experimental Protocol: Diastereomerically Pure Azepane Synthesis [6] This protocol outlines the key steps for a stereoselective piperidine ring expansion.

-

Step 1: N-Chlorination of Piperidine Derivative: A solution of the starting piperidine derivative in an inert solvent (e.g., CCl₄) is treated with a chlorinating agent like tert-butyl hypochlorite at 0 °C to form the N-chloro intermediate. Causality: This step activates the nitrogen for the subsequent rearrangement.

-

Step 2: Base-Mediated Rearrangement: The N-chloro intermediate is subjected to a strong, non-nucleophilic base such as silver(I) oxide or a potassium alkoxide in a polar aprotic solvent. The mixture is heated to induce the ring expansion. Causality: The base promotes the formation of a nitrenium ion or a concerted rearrangement, leading to the thermodynamically favored seven-membered ring.

-

Step 3: Reduction and Purification: The resulting azepane derivative is then reduced (if necessary) and purified using standard chromatographic techniques (e.g., silica gel column chromatography) to yield the diastereomerically pure product.

Enantioselective Synthesis Strategies

Controlling stereochemistry is paramount in modern drug design. Asymmetric synthesis of azepanes ensures access to single enantiomers, which often possess differential biological activity and safety profiles.

Logical Workflow for Enantioselective Azepane Synthesis The following diagram illustrates a generalized workflow for producing chiral azepane scaffolds, starting from either a chiral pool or using an asymmetric catalyst.

Caption: Generalized workflow for enantioselective azepane synthesis.

One powerful approach involves the ruthenium-catalyzed olefin cross-metathesis of an optically active α-allyl-β-oxoester with acrylonitrile, followed by a palladium-catalyzed dihydrogenation cascade to furnish the annulated azepane ring with high enantiopurity (97–98% ee).[7][8]

Therapeutic Applications and Mechanisms of Action

The azepane scaffold is a cornerstone in the development of drugs for a multitude of diseases, owing to its ability to interact with a diverse range of biological targets.[5]

Anticancer Therapeutics

Azepane derivatives have shown significant promise as anticancer agents, primarily through the inhibition of key signaling proteins.[2][9][10]

-

Kinase Inhibition: Many azepane-containing compounds are potent kinase inhibitors.[10] A prominent example is the development of inhibitors for Protein Kinase B (PKB/Akt), a central node in the PI3K/Akt signaling pathway that is frequently dysregulated in cancer.[11][12][13] The natural product (-)-balanol, which features an azepane ring, served as the foundational scaffold for a series of potent ATP-competitive PKB inhibitors.[4]

The diagram below illustrates the intervention point of azepane-based inhibitors within the PI3K/Akt pathway.

Caption: Azepane inhibitors targeting Akt in the PI3K signaling pathway.[14]

Table 1: Anticancer Activity of Representative Azepane Derivatives

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Oxazepine derivative 5b | CaCo-2 (Colon Carcinoma) | 24.53 | [14] |

| Benzo[a]phenazine deriv. 7 | Various Cancer Lines | 1-10 | [14] |

| 1,2,3-Triazole linked Tetrahydrocurcumin 4g | HCT-116 (Colon Carcinoma) | 1.09 | [14] |

| Azepane PKB Inhibitor (amide isostere) | PKB-α (enzymatic) | 0.004 |[11][13] |

Central Nervous System (CNS) Disorders

The azepane scaffold has been successfully employed to develop agents for neuropsychiatric and neurodegenerative disorders.

-

Monoamine Transporter Inhibition: N-benzylated bicyclic azepanes have emerged as potent inhibitors of monoamine transporters, showing selectivity for the norepinephrine (NET) and dopamine (DAT) transporters.[15][16][17] This activity suggests their potential for treating conditions like depression and ADHD.[15]

-

Alzheimer's Disease: Azepane derivatives have been investigated as inhibitors of Beta-secretase 1 (BACE1), a key enzyme in the production of amyloid-β peptides, which are implicated in the pathology of Alzheimer's disease.[14]

Table 2: CNS Activity of Representative Azepane Derivatives

| Compound Class | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| N-benzylated bicyclic azepane (R,R)-1a | NET | 60 | [17] |

| N-benzylated bicyclic azepane (R,R)-1a | DAT | 230 | [17] |

| Dihydro-cyclopenta[b]quinoline deriv. 6h | Acetylcholinesterase (AChE) | 3.65 |[14] |

Structure-Activity Relationship (SAR) Insights

Systematic modification of the azepane scaffold has yielded crucial insights into the structural requirements for potent and selective biological activity.

A prime example is the optimization of azepanone-based cathepsin K inhibitors.[18] The parent compound showed good potency but had suboptimal pharmacokinetic properties. Researchers systematically introduced methyl groups at various positions on the azepane ring. This study revealed that both the position and stereochemistry of a single methyl group could dramatically modulate inhibitory potency and oral bioavailability. Notably, the 4S-7-cis-methylazepanone analogue exhibited a nearly 4-fold increase in potency (Kᵢ,app = 0.041 nM) and more than double the oral bioavailability (89% in rats) compared to the unsubstituted parent compound.[18] This demonstrates how subtle structural changes to the flexible azepane core can lead to significant improvements in drug-like properties.

SAR Workflow: From Lead to Optimized Candidate

Caption: Logical workflow of a Structure-Activity Relationship (SAR) study.

Conclusion and Future Perspectives

The azepane scaffold continues to be a highly productive framework in medicinal chemistry. Its inherent structural diversity and conformational flexibility make it an ideal starting point for the design of novel therapeutics.[1][5] Future research will likely focus on developing more efficient and stereoselective synthetic methodologies to access novel, highly functionalized azepane derivatives.[3][19] The exploration of unexplored chemical space around the azepane core, as highlighted by recent studies on novel bicyclic systems, promises to uncover new biological activities and therapeutic opportunities.[15][20] The continued application of structure-based drug design, guided by a deep understanding of the scaffold's properties, will undoubtedly lead to the development of the next generation of azepane-based clinical candidates.

References

-

Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]

-

Singh, S., et al. (2016). Recent Advances in Anticancer Chemotherapeutics based upon Azepine Scaffold. Anticancer Agents in Medicinal Chemistry. [Link]

-

Weiss, M., et al. (2003). Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Gajulapati, V., et al. (2016). Recent Advances in Anticancer Chemotherapeutics based upon Azepine Scaffold. Ingenta Connect. [Link]

-

Zha, G. F., et al. (2018). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. [Link]

-

Karati, D., et al. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]

-

Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. PubMed. [Link]

-

Carrel, A., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]

-

Ali, M. A., et al. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. ResearchGate. [Link]

-

Reymond Research Group. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Reymond Research Group Publications. [Link]

-

Singh, S., et al. (2016). Recent advances in anticancer chemotherapeutics based upon azepine scaffold. Anticancer Agents in Medicinal Chemistry. [Link]

-

France, S. P., et al. (2018). Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. ACS Publications. [Link]

-

Aeissen, E., et al. (2023). Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. European Journal of Organic Chemistry. [Link]

-

ResearchGate. (2025). Structure-Activity Relationships of Azepine-Based Drug Candidates. ResearchGate. [Link]

-

Philippova, A. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PubMed Central. [Link]

-

Carrel, A., et al. (2022). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]

-

Gauthier, J. Y., et al. (2025). Structure Activity Relationships of 5-, 6-, and 7-Methyl-Substituted Azepan-3-one Cathepsin K Inhibitors. ResearchGate. [Link]

-

ChemistryViews. (2023). Enantioselective Synthesis of [b]-Annulated Azepane Scaffolds. ChemistryViews. [Link]

-

Di Mola, A., et al. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters. [Link]

-

Wikipedia. Azepane. Wikipedia. [Link]

-

ResearchGate. (2023). Commercially available drugs contain azepine derivatives. ResearchGate. [Link]

-

Di Mola, A., et al. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. PubMed Central. [Link]

-

Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Semantic Scholar. [Link]

-

Szychta, P., et al. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. PubMed. [Link]

-

Pathania, A., et al. (2025). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. ResearchGate. [Link]

-

Chong, H., et al. (2002). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Anticancer Chemotherapeutics based upon Azepin...: Ingenta Connect [ingentaconnect.com]

- 3. researchgate.net [researchgate.net]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. d-nb.info [d-nb.info]

- 8. Enantioselective Synthesis of [b]-Annulated Azepane Scaffolds - ChemistryViews [chemistryviews.org]

- 9. Recent Advances in Anticancer Chemotherapeutics based upon Azepine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pure.korea.ac.kr [pure.korea.ac.kr]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology [gdb.unibe.ch]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

Physicochemical properties of Boc-protected azepanes

An In-depth Technical Guide to the Physicochemical Properties of Boc-Protected Azepanes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azepane scaffold is a privileged seven-membered heterocyclic motif frequently incorporated into pharmacologically active agents. Its utility in medicinal chemistry is significantly enhanced by the strategic use of protecting groups, among which the tert-butoxycarbonyl (Boc) group is preeminent. The introduction of the Boc group fundamentally alters the physicochemical properties of the parent azepane, directly influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This technical guide provides a comprehensive analysis of the core physicochemical properties of Boc-protected azepanes, including lipophilicity (LogP), aqueous solubility, ionization constant (pKa), and chemical stability. By synthesizing theoretical principles with field-proven experimental protocols, this document serves as an essential resource for drug discovery professionals aiming to rationally design and optimize azepane-based therapeutic candidates.

Introduction: The Azepane Scaffold in Drug Discovery

The azepane ring, a saturated seven-membered azacycloheptane, is a key structural motif in a variety of natural products and synthetic molecules with significant biological activity.[1] Its conformational flexibility allows it to present substituents in diverse three-dimensional arrangements, enabling effective interaction with a wide range of biological targets. Several FDA-approved drugs, including the antidiabetic agent tolazamide and the vasodilator cetiedil, feature the azepane core, underscoring its therapeutic relevance.[2]

In multi-step organic synthesis, controlling the reactivity of the azepane's secondary amine is paramount. The tert-butoxycarbonyl (Boc) group is an indispensable tool for this purpose.[3] It effectively masks the nucleophilicity of the amine under basic, reductive, and nucleophilic conditions, yet can be cleanly removed under mild acidic conditions.[4][5] This orthogonal stability is crucial for complex synthetic routes.[6] However, the installation of the bulky, nonpolar Boc group does more than just protect; it profoundly impacts the molecule's physicochemical profile, which is a critical determinant of a drug's ultimate success.[7][8] Understanding and quantifying these properties is not merely an academic exercise but a foundational requirement for mitigating attrition in drug development.[9]

This guide provides an in-depth examination of the key physicochemical properties of Boc-protected azepanes, offering both quantitative data and the detailed experimental methodologies required for their determination.

Lipophilicity (LogP/LogD): Balancing Permeability and Solubility

Theoretical Imperative

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most influential physicochemical parameters in drug design.[10] Quantified as the logarithm of the partition coefficient (LogP) between n-octanol and water, it governs a molecule's ability to traverse biological membranes, its binding to plasma proteins, and its potential for metabolic clearance.[9] While high lipophilicity can enhance membrane permeability, it often leads to poor aqueous solubility, increased metabolic turnover, and off-target toxicity.[7] The Boc group, being large and greasy, significantly increases the lipophilicity of the parent azepane. Therefore, precise measurement and modulation of LogP are essential for achieving an optimal balance of pharmacokinetic and pharmacodynamic properties.

Quantitative Data Summary: Lipophilicity of Boc-Azepanes

The introduction of a Boc group and other substituents dramatically affects the lipophilicity of the azepane core. The table below presents calculated LogP (XlogP) values for representative Boc-protected azepanes to illustrate these structural effects.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XlogP |

| tert-butyl azepane-1-carboxylate | (N-Boc-azepane) | C₁₁H₂₁NO₂ | 199.29 | 2.5 - 3.0 |

| tert-butyl 3-aminoazepane-1-carboxylate | (3-Amino-N-Boc-azepane) | C₁₁H₂₂N₂O₂ | 214.31 | 1.4[11] |

| tert-butyl (S)-azepane-2-carboxylate | ((S)-1-(Boc)azepane-2-carboxylic acid) | C₁₂H₂₁NO₄ | 243.30 | 1.5 - 2.0 |

Note: XlogP values are estimations from computational models and can vary. Experimental verification is crucial.

Experimental Protocol: LogP Determination by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a rapid and reliable method for estimating LogP, well-suited for the high-throughput needs of drug discovery.[12][13] It correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity.

Methodology

-

System Preparation: Equilibrate an RP-HPLC system equipped with a C18 column and a UV detector with a mobile phase (e.g., a 60:40 mixture of acetonitrile and water) until a stable baseline is achieved.

-

Reference Standard Preparation: Prepare stock solutions (e.g., 1 mg/mL) of at least five reference compounds with well-documented LogP values spanning a relevant range (e.g., -1 to 5) in the mobile phase.

-

Test Compound Preparation: Prepare a stock solution of the Boc-protected azepane (e.g., 1 mg/mL) in the mobile phase.

-

Calibration Curve Generation:

-

Inject each reference standard individually and record its retention time (t_R).

-

Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0 .

-

Plot the known LogP values of the standards (y-axis) against their corresponding log(k') values (x-axis).

-

Perform a linear regression to obtain the equation of the line (y = mx + c).[12]

-

-

Test Compound Analysis: Inject the Boc-protected azepane sample and record its retention time.

-

LogP Calculation: Calculate the k' and log(k') for the test compound. Substitute the log(k') value into the linear regression equation to determine its experimental LogP.[12]

Causality and Insights

The choice of RP-HPLC is deliberate; it serves as a surrogate for the partitioning process that occurs in biological systems. The C18 stationary phase mimics the nonpolar lipid environment of cell membranes, while the polar mobile phase represents the aqueous environment. The capacity factor (k') is a direct measure of how strongly a compound partitions into the stationary phase. By correlating this with the known partitioning behavior (LogP) of reference standards, the protocol creates a robust, validated system for rapid lipophilicity assessment.[14]

Visualization: RP-HPLC Workflow for LogP Determination```dot

Caption: Experimental workflow for kinetic solubility determination by nephelometry.

Ionization Constant (pKa): The Driver of pH-Dependent Behavior

Theoretical Imperative

The pKa is the pH at which a functional group is 50% ionized and 50% neutral. [15]It is a critical parameter as the ionization state of a molecule affects its solubility, permeability, metabolic stability, and ability to bind to its target. [9]For a typical azepane, the secondary amine is basic (pKa ~11). [16]However, upon Boc protection, this basicity is eliminated as the nitrogen lone pair is delocalized into the carbonyl system of the carbamate. Therefore, for N-Boc-azepanes, the relevant pKa values are those of any other ionizable functional groups present on the azepane ring, such as a carboxylic acid or an additional amino group.

Quantitative Data Summary: pKa of Relevant Functional Groups

The pKa of a functional group on a Boc-azepane ring is influenced by the overall molecular structure. The table below provides typical pKa ranges for functional groups that might be found on substituted Boc-azepanes.

| Functional Group on Azepane Ring | Typical pKa Range | Ionization at pH 7.4 |

| Carboxylic Acid (-COOH) | 3 - 5 | Mostly Anionic (-COO⁻) |

| Primary Aliphatic Amine (-NH₂) | 9 - 11 | Mostly Cationic (-NH₃⁺) |

| Phenolic Hydroxyl (-OH) | 8 - 10 | Partially Anionic (-O⁻) |

Note: These are general ranges. The exact pKa must be determined experimentally. [17]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa. It involves monitoring the pH of a solution as a titrant (a strong acid or base) is added incrementally. [15][17] Methodology

-

Sample Preparation: Accurately weigh and dissolve the substituted Boc-azepane in a solvent, typically a water/co-solvent mixture (e.g., water/methanol) to ensure solubility. [15]2. Initial pH Adjustment: For an acidic group, the solution is made basic (e.g., pH 12) with NaOH. For a basic group, the solution is acidified (e.g., pH 2) with HCl.

-

Titration Setup: Immerse a calibrated pH electrode in the stirred sample solution.

-

Titrant Addition: Slowly add a standardized titrant (e.g., 0.1 M HCl for an acidic group, 0.1 M NaOH for a basic group) in small, precise volumes using a burette.

-

Data Acquisition: Record the pH of the solution after each addition, allowing the system to equilibrate.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest portion of the curve. [17]

Causality and Insights

This method directly measures the buffering capacity of the ionizable group against pH changes. The inflection point of the titration curve represents the point of stoichiometric neutralization (the equivalence point). The Henderson-Hasselbalch equation dictates that at the half-equivalence point (where the concentrations of the protonated and deprotonated species are equal), the pH is exactly equal to the pKa. This provides a direct, fundamental measurement of the compound's acidic or basic strength.

Visualization: Concept of Potentiometric Titration for pKa

Caption: Conceptual diagram of pKa determination via potentiometric titration.

Chemical Stability: Ensuring Molecular Integrity

Theoretical Imperative